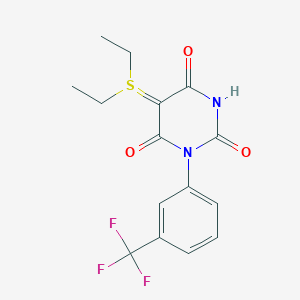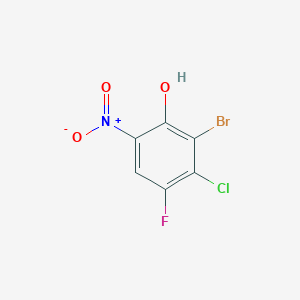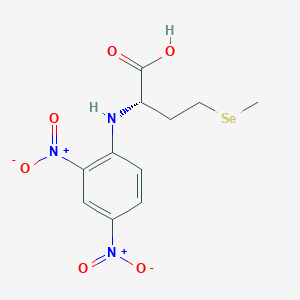
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid is a complex organic compound characterized by the presence of a dinitroaniline group and a methylselanyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid typically involves multiple steps, starting with the preparation of the dinitroaniline intermediate. This intermediate is then reacted with a suitable butanoic acid derivative under controlled conditions to introduce the methylselanyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The dinitroaniline group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include selenoxide derivatives, amines, and substituted aniline derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The dinitroaniline group can interact with cellular proteins, potentially inhibiting their function, while the methylselanyl group may modulate redox reactions within cells. These interactions can lead to various biological effects, including the induction of apoptosis in cancer cells and the modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(2,4-Dinitroanilino)-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a methylselanyl group.
(2S)-2-(2,4-Dinitroanilino)-4-(methylsulfonyl)butanoic acid: Contains a methylsulfonyl group, offering different chemical properties.
Uniqueness
(2S)-2-(2,4-Dinitroanilino)-4-(methylselanyl)butanoic acid is unique due to the presence of the methylselanyl group, which imparts distinct redox properties and potential biological activities not observed in its sulfur-containing analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
919767-00-3 |
|---|---|
Formule moléculaire |
C11H13N3O6Se |
Poids moléculaire |
362.21 g/mol |
Nom IUPAC |
(2S)-2-(2,4-dinitroanilino)-4-methylselanylbutanoic acid |
InChI |
InChI=1S/C11H13N3O6Se/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t9-/m0/s1 |
Clé InChI |
IWYMAQMOAFGDEA-VIFPVBQESA-N |
SMILES isomérique |
C[Se]CC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C[Se]CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


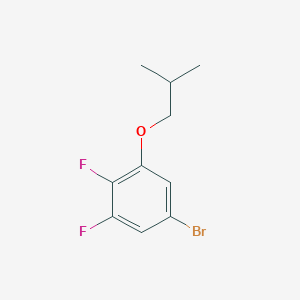
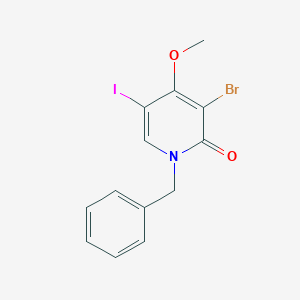
![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-5-oxopentanoic acid;azane](/img/structure/B12639004.png)


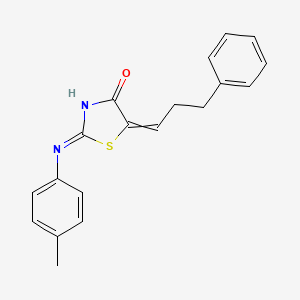

![3-Butyn-1-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12639037.png)
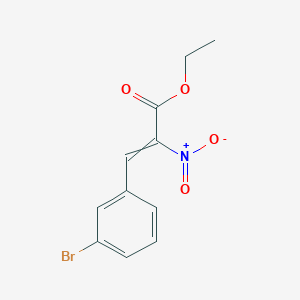
![6-Methyl-3-[(2-methylpropyl)oxy]-2-pyridinecarboxylic acid](/img/structure/B12639054.png)

